(R)-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate
Beschreibung
Methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-5-3-7(13-10-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3 |
InChI-Schlüssel |
KOSUQZZKAMZFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C(CN)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process involves the conversion of β-hydroxy amides to oxazolines, followed by oxidation to form oxazoles . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert oxazoles back to oxazolines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazoles, oxazolines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The uniqueness of methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
